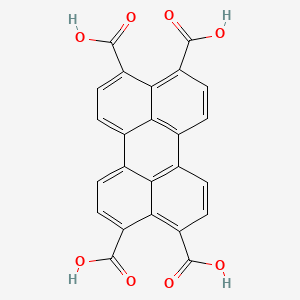

perylene-3,4,9,10-tetracarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

perylene-3,4,9,10-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12O8/c25-21(26)13-5-1-9-10-2-6-15(23(29)30)20-16(24(31)32)8-4-12(18(10)20)11-3-7-14(22(27)28)19(13)17(9)11/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDOBFPYBSDRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058841 | |

| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-32-3 | |

| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perylenetetracarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene-3,4,9,10-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CM698BCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of High-Performance Organic Materials: A Technical Guide to Perylene-3,4,9,10-tetracarboxylic Acid and Its Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) and its derivatives represent a class of exceptionally robust and versatile organic molecules. Initially recognized for their intense colors and stability as pigments, these compounds are now at the forefront of materials science, finding applications in organic electronics, bioimaging, and diagnostics.[1][2] This guide provides a deep dive into the fundamental properties of PTCA, its principal synthetic precursor, Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), and its most widely studied derivatives, the perylene diimides (PDIs). We will explore the synthesis, physicochemical properties, and the structure-property relationships that make these molecules indispensable tools for innovation.

Molecular Architecture and its Implications

The core of this family of molecules is the perylene moiety, a polycyclic aromatic hydrocarbon consisting of five fused benzene rings. This extended π-conjugated system is the foundation for their remarkable electronic and photophysical properties.[3] The 3, 4, 9, and 10 positions, often referred to as the peri positions, are functionalized with carboxylic acid groups in PTCA. These positions are crucial for derivatization, most commonly forming the dianhydride (PTCDA) or diimides (PDIs).[1] Further functionalization can occur at the "bay" (1, 6, 7, 12) and "ortho" (2, 5, 8, 11) positions, allowing for fine-tuning of the molecule's properties.[1]

The planarity of the perylene core facilitates strong π-π stacking, a key factor in the formation of ordered molecular assemblies, which is essential for applications in organic electronics.[4] However, this planarity also contributes to the generally low solubility of the parent compounds.[3]

Physicochemical Properties: A Tale of Stability and Tunability

The fundamental properties of PTCA and its derivatives are characterized by exceptional stability and the ability to be tailored for specific applications through chemical modification.

Solubility

This compound and its dianhydride are notoriously insoluble in water and most common organic solvents.[5] This low solubility is a direct consequence of the strong intermolecular forces, including hydrogen bonding and π-π stacking. To overcome this challenge, derivatization, particularly at the imide nitrogen atoms of PDIs, is a common strategy. The introduction of long, bulky, or branched alkyl or aryl groups significantly improves solubility in organic solvents like chloroform, dichloromethane, and chlorobenzene.[3][6] This enhanced solubility is critical for solution-based processing techniques used in the fabrication of organic electronic devices.

Thermal and Photochemical Stability

A hallmark of perylene-based molecules is their outstanding thermal, chemical, and photochemical stability.[1] PDI derivatives, for instance, can be stable up to approximately 440°C.[3] This robustness is attributed to the rigid, highly conjugated aromatic core. This inherent stability makes them suitable for applications that require long operational lifetimes and resistance to harsh environmental conditions, such as automotive paints and organic solar cells.[2][7]

Optical Properties

The extended π-system of the perylene core governs its distinct optical properties. PDI derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum, with characteristic absorption peaks around 458, 490, and 526 nm.[3] These correspond to the (0,2), (0,1), and (0,0) electronic transitions, respectively.[3]

A significant feature of many PDI derivatives is their high fluorescence quantum yields, often approaching unity (1.0).[1][3] This means that nearly every absorbed photon is re-emitted as a fluorescent photon, making them excellent fluorophores for applications in bioimaging and as fluorescent markers.[8] The emission spectra are often a mirror image of the absorption spectra, with corresponding emission peaks typically observed at 540, 576, and 624 nm.[3] Functionalization at the bay positions can be used to shift the absorption and emission wavelengths, allowing for the tuning of their color.[9]

Electronic Properties

Perylene diimide derivatives are renowned as n-type organic semiconductors, meaning they transport electrons effectively.[1] This property, combined with their high electron mobility, makes them ideal candidates for use as electron acceptors in organic photovoltaic devices and as the n-channel material in organic field-effect transistors (OFETs).[4][10] The electron-accepting nature arises from the electron-deficient perylene core and the electron-withdrawing carbonyl groups of the imide functionality.[3] The lowest unoccupied molecular orbital (LUMO) energy levels can be modulated through chemical modification to optimize charge separation and transport in electronic devices.[10]

Quantitative Properties Summary

| Property | This compound (PTCA) | Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | Perylene Diimides (PDIs) |

| Molecular Formula | C₂₄H₁₂O₈[11] | C₂₄H₈O₆[5] | Varies with R-groups |

| Molecular Weight | 428.3 g/mol [11] | 392.32 g/mol [5] | Varies with R-groups |

| Appearance | --- | Dark red powder[4] | Red, violet, brown, or black solids[2] |

| Solubility | Insoluble in most solvents | Low solubility in aromatic solvents[5] | Soluble in organic solvents with appropriate N-substituents[3][6] |

| Melting Point | --- | ~350 °C[5] | High, often >300 °C |

| Absorption Maxima (λ_max) | --- | --- | ~458, 490, 526 nm[3] |

| Emission Maxima (λ_em) | --- | --- | ~540, 576, 624 nm[3] |

| Fluorescence Quantum Yield | --- | --- | Close to 1.0[1][3] |

Synthesis and Derivatization: Crafting Functionality

The synthesis of functional perylene derivatives typically starts from the commercially available Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[3]

Synthesis of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

While commercially available, PTCDA can be synthesized through the hydrolysis of perylene-3,4,9,10-tetracarboxylic diimide.[12] A common laboratory-scale synthesis involves the following steps:

Experimental Protocol: Synthesis of PTCDA from a Diimide Precursor [12]

-

Hydrolysis: The starting diimide is heated in a concentrated sulfuric acid solution (e.g., 95%) to approximately 220°C for about 2 hours. This step cleaves the imide bonds.

-

Cooling and Precipitation: The reaction mixture is slowly cooled to room temperature, causing the crude product to precipitate.

-

Filtration and Neutralization: The precipitate is filtered and washed with water until the filtrate is neutral.

-

Purification via Salt Formation: The crude product is then treated with an aqueous potassium hydroxide solution under an inert atmosphere and heated to around 90°C. This converts the tetracarboxylic acid to its soluble tetrapotassium salt.

-

Decolorization and Filtration: The solution is treated with activated carbon to remove impurities and then filtered.

-

Acidification and Precipitation: The filtrate containing the tetrapotassium salt is acidified with a strong acid, such as hydrochloric acid, and heated to 80-90°C. This causes the precipitation of the purified this compound.

-

Dehydration to Dianhydride: The precipitated acid is then heated to form the dianhydride, which is collected by filtration and dried.

The causality behind these steps lies in the differential solubility of the starting material, the intermediate salt, and the final product. The initial harsh acidic conditions are necessary to break the stable imide bonds. The conversion to the potassium salt allows for purification by filtration to remove insoluble impurities. Finally, acidification reprecipitates the purified acid, which upon heating readily dehydrates to the dianhydride.

Synthesis of Perylene Diimides (PDIs)

The most common method for synthesizing PDIs is the condensation reaction between PTCDA and a primary amine.[13]

Experimental Protocol: General Synthesis of Symmetrical N,N'-disubstituted PDIs [3][13]

-

Reaction Setup: Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and an excess of the desired primary amine (R-NH₂) are combined in a high-boiling point solvent such as molten imidazole or quinoline.

-

Catalysis (Optional but Recommended): A catalyst, typically anhydrous zinc acetate, can be added to increase the reaction rate, especially with less reactive aromatic amines.

-

Heating: The reaction mixture is heated to a high temperature (typically 120-180°C) for several hours.

-

Workup: After cooling, the reaction mixture is treated with an appropriate solvent (e.g., ethanol) followed by an acid (e.g., HCl) to precipitate the crude PDI product.

-

Purification: The crude product is collected by filtration and purified by washing with various solvents to remove unreacted starting materials and byproducts. Further purification can be achieved through column chromatography or recrystallization.

The choice of a high-boiling solvent is crucial to provide the necessary thermal energy to drive the condensation reaction, which involves the elimination of two molecules of water. The use of a catalyst like zinc acetate activates the carbonyl groups of the anhydride, making them more susceptible to nucleophilic attack by the amine.

Caption: General reaction scheme for the synthesis of symmetrical perylene diimides.

Key Applications: From Pigments to Advanced Electronics

The unique combination of properties possessed by perylene derivatives has led to their use in a wide array of applications.

High-Performance Pigments

The journey of perylene derivatives began with their use as high-performance pigments.[2] Their exceptional lightfastness, thermal stability, and chemical inertness make them ideal for demanding applications such as automotive coatings, industrial paints, and high-quality printing inks.[2][4] The color of perylene pigments can range from red to violet and even black, depending on the specific chemical structure and solid-state packing.[2]

Organic Electronics

In recent decades, the focus has shifted towards the application of perylene derivatives, particularly PDIs, in organic electronics.[10]

-

Organic Photovoltaics (OPVs): As n-type semiconductors, PDIs are widely used as electron acceptors in the active layer of organic solar cells.[10] Their strong light absorption in the visible spectrum and good electron-transporting properties contribute to efficient charge generation and collection.[3]

-

Organic Field-Effect Transistors (OFETs): The high electron mobility of PDIs makes them excellent candidates for the n-channel material in OFETs, which are fundamental components of flexible and transparent electronics.[10]

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some PDI derivatives make them suitable for use as emitters in OLEDs.[14]

Caption: Major application areas of perylene diimide derivatives.

Bioimaging and Sensing

The intense fluorescence and high photostability of PDIs make them excellent candidates for fluorescent probes in biological imaging and sensing applications.[1] By attaching specific recognition elements to the perylene core, PDIs can be designed to selectively bind to and visualize biological targets such as proteins and nucleic acids.[8] Their application in theranostics, which combines therapy and diagnostics, is also an active area of research.[1]

Future Outlook

The field of perylene chemistry continues to evolve, with ongoing research focused on the synthesis of novel derivatives with tailored properties. Key areas of future development include:

-

Pushing the Boundaries of Absorption: Synthesizing derivatives that absorb in the near-infrared (NIR) region for applications in bioimaging (deeper tissue penetration) and organic electronics (capturing a larger portion of the solar spectrum).

-

Controlling Self-Assembly: Developing strategies to precisely control the solid-state packing of perylene derivatives to optimize charge transport in electronic devices.

-

Water-Soluble Derivatives: Designing water-soluble PDIs for biological applications without the need for organic co-solvents.

-

Multifunctional Materials: Integrating perylene derivatives into more complex molecular systems to create materials with multiple functionalities, such as combined sensing and therapeutic capabilities.

References

- Synthesis and characterization of novel this compound derivatives. (2019-08-12).

- Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - NIH.

- synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. (2017-05-18).

- Synthesis of this compound Derivatives Bearing Four Different Substituents at the Perylene Core - PubMed. (2016-11-04).

- Synthesis of this compound Derivatives Bearing Four Different Substituents at the Perylene Core | Organic Letters - ACS Publications. (2016-10-25).

- Direct synthesis of highly pure perylene tetracarboxylic monoimide.

- 3,4,9,10-Perylenetetracarboxylic dianhydride | 128-69-8 - ChemicalBook. (2025-08-08).

- Perylene Pigments - ResearchGate.

- Method of preparation and use of derivatives of perylene-diimide (PDI) in different applications such as bioimaging or biomarkers. - Nu innovations Inc.

- A Review on this compound Diimide Molecules - SciSpace.

- Perylenetetracarboxylic dianhydride - Wikipedia.

- 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. (2025-08-05).

- Recent Advances in Perylene Diimides (PDI)‐based Small Molecules Used for Emission and Photothermal Conversion - ResearchGate. (2023-12-12).

- Novel derivatives of 1,6,7,12-tetrachlorothis compound: synthesis, electrochemical and optical properties - Organic Chemistry Frontiers (RSC Publishing).

- Optical Properties of 3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) Organic Thin Films as a Function of Post-Annealing Temperatures.

- Perylene Diimide-Based Oligomers and Polymers for Organic Optoelectronics | Accounts of Materials Research - ACS Publications. (2022-02-11).

- 3,4,9,10-Perylenetetracarboxylic dianhydride synthesis - ChemicalBook.

- Substituents effects on properties of perylene dyes for spectrum conversion film | Request PDF - ResearchGate.

- 3,4,9,10-Perylenetetracarboxylic acid | C24H12O8 | CID 66474 - PubChem.

- A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B. (2024-04-08).

Sources

- 1. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 3,4,9,10-Perylenetetracarboxylic dianhydride | 128-69-8 [chemicalbook.com]

- 5. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Method of preparation and use of derivatives of perylene-diimide (PDI) in different applications such as bioimaging or biomarkers. [53986-nu-innovations-inctechnologytransfer.innoget.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,4,9,10-Perylenetetracarboxylic acid | C24H12O8 | CID 66474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4,9,10-Perylenetetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]

- 13. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Perylene Core as a Versatile Scaffold

An In-Depth Technical Guide to the Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid and Its Derivatives

This compound (PTCA) and its derivatives are a cornerstone of modern materials science and organic electronics. The rigid, planar, and highly conjugated perylene core imparts exceptional thermal and photochemical stability, along with strong electron-accepting properties. While PTCA itself is a crucial intermediate, it is most commonly handled and synthesized via its more stable precursor, perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[1][2] From vibrant industrial pigments to active components in organic field-effect transistors (OFETs), solar cells, and fluorescent bio-probes, the applications of the perylene scaffold are vast and continually expanding.[3][4]

This guide provides a comprehensive overview of the synthesis of PTCA, focusing on the preparation of its key precursor, PTCDA, and the subsequent hydrolysis to the desired tetracarboxylic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the conversion of these foundational molecules into functional derivatives relevant to researchers in materials science and drug development.

Part 1: Synthesis of the Precursor - Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA)

The most common and industrially significant route to PTCA begins with the synthesis of its dianhydride, PTCDA. This dark red, highly insoluble solid serves as the primary building block for a vast library of perylene derivatives.[2]

Classical Synthesis: The Alkaline Fusion Method

Historically, PTCDA was prepared through the alkali fusion of naphthalimide derivatives. This method, while effective, involves harsh reaction conditions. A typical procedure involves heating N,N'-disubstituted naphthalene-1,8-dicarboximides in a molten mixture of potassium hydroxide and sodium acetate. The subsequent oxidative dimerization and cyclization yield the perylene core.

A more direct and commonly cited laboratory and industrial synthesis involves the hydrolysis and cyclization of perylene-3,4,9,10-tetracarboxylic diimide.

Modern Laboratory Synthesis: From Diimide to Dianhydride

A prevalent laboratory-scale synthesis starts from the commercially available perylene-3,4,9,10-tetracarboxylic diimide. This process involves two key stages: hydrolysis of the diimide to the tetracarboxylate salt, followed by acidification and dehydration to form the dianhydride.

Stage 1: Hydrolysis of Perylene-3,4,9,10-tetracarboxylic Diimide

The diimide is hydrolyzed under strong acidic conditions. Concentrated sulfuric acid is typically used to protonate the imide nitrogens, facilitating nucleophilic attack by water and subsequent ring-opening.

Stage 2: Purification and Re-formation of the Dianhydride

The crude product from the acid hydrolysis is often a mixture. To obtain pure PTCDA, the crude material is dissolved in an aqueous alkaline solution (e.g., potassium hydroxide) to form the water-soluble tetra-potassium salt of PTCA.[5] Insoluble impurities can be removed by filtration. The subsequent acidification of the filtrate precipitates the this compound, which upon heating, readily dehydrates to form the pure PTCDA.[6]

Caption: Workflow for the synthesis of pure PTCDA.

Part 2: Synthesis of this compound (PTCA)

The conversion of the stable dianhydride (PTCDA) to the tetracarboxylic acid (PTCA) is achieved through a straightforward hydrolysis reaction. This process is fundamental for preparing metal-organic frameworks or other derivatives where the free carboxylic acid groups are required for coordination or further reaction.[7]

Mechanism: Base-Catalyzed Hydrolysis

The hydrolysis of PTCDA is most efficiently carried out under basic conditions. The reaction proceeds via nucleophilic acyl substitution. Hydroxide ions attack the electrophilic carbonyl carbons of the anhydride groups, leading to the opening of the anhydride rings. This process occurs twice to yield the tetra-alkali metal salt of this compound. Subsequent acidification protonates the carboxylate groups to yield the final PTCA product.

Caption: Simplified mechanism of PTCDA hydrolysis.

Detailed Experimental Protocol: Hydrolysis of PTCDA

This protocol describes the conversion of PTCDA to PTCA.

Materials and Reagents:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Methanol

Procedure:

-

Dissolution: In a round-bottom flask, prepare a solution of aqueous potassium hydroxide (e.g., 0.5 M). The exact concentration can be adjusted, but enough base must be present to fully deprotonate all four carboxylic acid groups.

-

Addition of PTCDA: While stirring vigorously, slowly add the solid PTCDA powder to the alkaline solution. The deep red, insoluble PTCDA will gradually react to form the soluble, deep-colored tetra-potassium salt.[5]

-

Heating: Gently heat the mixture (e.g., to 80-90°C) to ensure complete hydrolysis.[5][8] The reaction progress can be monitored by the complete dissolution of the solid PTCDA. This may take 1-2 hours.

-

Cooling and Filtration (Optional): If any solid impurities remain, cool the solution to room temperature and filter it to obtain a clear, deeply colored filtrate.

-

Precipitation: Cool the filtrate in an ice bath. Slowly, and with continuous stirring, add concentrated hydrochloric acid dropwise. The PTCA will precipitate out of the solution as a solid. Continue adding acid until the solution is strongly acidic (pH < 2) to ensure complete protonation.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral to remove any residual salts (e.g., KCl).

-

Drying: Finally, wash the product with a small amount of methanol to aid in drying. Dry the solid PTCA in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual water and solvent.

Part 3: Characterization of PTCA and PTCDA

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Due to the low solubility of both PTCA and PTCDA in common organic solvents, solid-state characterization techniques are particularly important.

| Technique | PTCDA | PTCA | Rationale for Analysis |

| FTIR (cm⁻¹) | ~1770, ~1730 (C=O stretch, anhydride) | ~1700 (C=O stretch, carboxylic acid), Broad ~2500-3300 (O-H stretch) | Confirms the conversion of anhydride groups to carboxylic acid groups. The disappearance of the characteristic anhydride peaks and the appearance of the broad O-H and shifted carbonyl peaks are key indicators. |

| UV-Vis (nm) | ~400-550 (characteristic vibronic structure) | Similar absorption profile to PTCDA but may show slight shifts. | Confirms the integrity of the perylene chromophore. The spectrum is characterized by distinct peaks corresponding to electronic transitions.[1] |

| Solubility | Insoluble in water and most organic solvents. Soluble in conc. H₂SO₄. | Insoluble in water and most organic solvents. Soluble in aqueous base. | The change in solubility behavior (insoluble in base for PTCDA, soluble for PTCA) is a simple but powerful confirmation of successful hydrolysis. |

| Melting Point (°C) | >350 | Decomposes upon heating (dehydrates back to PTCDA). | The thermal behavior distinguishes the acid from the more stable anhydride. |

Part 4: From Core Molecules to Functional Derivatives

For researchers in drug development and materials science, PTCA and PTCDA are typically starting points for the synthesis of functional derivatives, most notably Perylene Diimides (PDIs).

Synthesis of Perylene Diimides (PDIs)

PDIs are synthesized by the condensation reaction of PTCDA with primary amines.[9][10] This reaction is highly versatile, allowing for the introduction of a wide range of functionalities at the imide positions. These side chains can be tailored to control solubility, self-assembly, and biological interactions.

The reaction is typically carried out at high temperatures (120-180°C) in solvents like molten imidazole or quinoline.[10][11] The choice of amine dictates the properties of the resulting PDI. For example, using amines with long alkyl chains can improve solubility in organic solvents, while incorporating hydrophilic groups like polyethylene glycol can enhance water solubility for biological applications.[4] Recent advancements have also led to protocols that can proceed at lower temperatures, increasing the tolerance for sensitive functional groups.[11]

The versatility of this reaction makes PDIs attractive for applications such as:

-

Fluorescent Probes: Their high fluorescence quantum yields and photostability make them excellent fluorophores for bio-imaging.[1][4]

-

Photosensitizers: In photodynamic therapy, PDIs can be designed to generate reactive oxygen species upon light irradiation.

-

Drug Delivery Vehicles: Functionalized PDIs can self-assemble into nanostructures capable of encapsulating and delivering therapeutic agents.

Conclusion

The synthesis of this compound is a gateway to a rich field of functional organic materials. While the direct synthesis and isolation of PTCA are centered around the hydrolysis of its more stable dianhydride precursor, the true power of this molecule lies in its role as a versatile building block. By understanding the fundamental synthesis of PTCDA and its conversion to PTCA, researchers can access the perylene core and modify it to create a vast array of derivatives with tailored properties for advanced applications in electronics, materials science, and medicine. The robust nature of the perylene scaffold, combined with the synthetic versatility of its carboxylic acid and anhydride functionalities, ensures its continued importance in scientific research and development.

References

- Synthesis and characterization of novel this compound deriv

- Synthesis of this compound Derivatives Bearing Four Different Substituents at the Perylene Core. (2016).

- synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid deriv

- Direct synthesis of highly pure perylene tetracarboxylic monoimide. (2010). Tetrahedron Letters.

- Synthesis of this compound Derivatives Bearing Four Different Substituents

- Purification of perylene tetracarboxylic acid imide compounds. (1933).

- 3,4,9,10-Perylenetetracarboxylic dianhydride synthesis. (2018). ChemicalBook.

- Process for preparing a 3,4,9,10-perylene-tetracarboxylic acid dianhydride pigment. (1973).

- A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride. (2024). RSC Advances.

- Preparation of perylen-3,4:9,10-tetracarboxylic dianhydride and also of naphtalene-1,8-dicarboximides. (2008).

- Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. (2022). Royal Society of Chemistry.

- A Review on this compound Diimide Molecules. (n.d.). SciSpace.

- Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion b

- This compound diimides: synthesis, physical properties, and use in organic electronics. (2011). The Journal of Organic Chemistry.

- Photochemistry of 3,4,9,10-perylenetetracarboxylic dianhydride dyes. 3. Singlet and triplet excited-state properties of the bis(2,5-di-tert-butylphenyl)imide derivative. (n.d.). The Journal of Physical Chemistry.

- Perylene dianhydride hydrogels obtained from accessible perylene diamic acid salts by a versatile protonation–hydrolysis mechanism. (2025). RSC Advances.

- A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride. (2024). RSC Publishing.

- 3,4,9,10-perylene-tetracarboxylicacid-diimide, PTCDI. (2012).

- 3,4,9,10-Perylenetetracarboxylic dianhydride. (n.d.). NIST WebBook.

- Perylenetetracarboxylic dianhydride. (n.d.). Wikipedia.

- Process for the preparation of perylene-3,4,9,10-tetracarboxylic-acid dianhydride. (1986).

- Reaction of this compound dianhydride with 3-aminopropyltriethoxysilane and hexamethyldisilazane. (2025).

- Perylene-3,4,9,10-tetracarboxylic diimide and its derivatives: Synthesis, properties and bioapplications. (n.d.).

- This compound Diimides: Synthesis, Physical Properties, and Use in Organic Electronics. (2011).

Sources

- 1. scispace.com [scispace.com]

- 2. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 3. This compound diimides: synthesis, physical properties, and use in organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0205980B1 - Process for the preparation of perylene-3,4,9,10-tetracarboxylic-acid dianhydride - Google Patents [patents.google.com]

- 6. US3775434A - Process for preparing a 3,4,9,10-perylene-tetracarboxylic acid dianhydride pigment - Google Patents [patents.google.com]

- 7. Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. 3,4,9,10-Perylenetetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]

- 11. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) synthesis

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA)

Abstract

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is a paramount organic semiconductor and a foundational precursor to the versatile class of rylene dyes.[1][2] Its planar, aromatic core and robust chemical stability have positioned it as a critical component in organic electronics, photovoltaics, and high-performance pigments. This guide provides a comprehensive technical overview of the primary methodologies for synthesizing PTCDA, detailing not only the procedural steps but also the underlying chemical principles that govern these transformations. We will explore the most prevalent industrial synthesis via hydrolysis of the corresponding diimide, purification techniques essential for achieving high-purity material suitable for electronic applications, and a suite of characterization methods to validate the final product's identity, purity, and structural integrity.

Introduction: The Significance of PTCDA

PTCDA is a dark red, crystalline solid characterized by a large, electron-deficient π-conjugated system.[1] This electronic structure is responsible for its intense color, semiconductor properties, and remarkable thermal and photochemical stability. Its molecules exhibit a strong propensity for self-assembly through π-π stacking, forming well-ordered thin films, a characteristic that is heavily exploited in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs).[3][4] Industrially, its primary role is as an intermediate in the production of perylene diimide (PDI) pigments and dyes, which are synthesized through the condensation of PTCDA with primary amines.[2][5][6]

The synthesis of PTCDA, while conceptually straightforward, requires careful control over reaction conditions and rigorous purification to achieve the quality demanded by its applications. This guide is designed for researchers and development professionals seeking a practical and scientifically grounded understanding of its preparation.

Core Synthesis Methodology: From Diimide to Dianhydride

The most established and industrially scalable route to PTCDA involves the hydrolysis of Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI). This approach is favored due to the wide availability of PTCDI, a common high-performance pigment (e.g., Pigment Red 179).[2]

Principle of Hydrolysis

The core of this process is the saponification (hydrolysis under basic or, in this case, acidic conditions) of the two stable imide rings of the PTCDI molecule. Due to the high stability of the imide functionality, this transformation necessitates aggressive reaction conditions: highly concentrated sulfuric acid at temperatures exceeding 200°C.[7][8] The acid protonates the carbonyl oxygen atoms, rendering the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid), ultimately leading to the cleavage of the carbon-nitrogen bonds and formation of the tetracarboxylic acid, which readily dehydrates to the dianhydride under the reaction conditions.

Experimental Protocol: Two-Stage Synthesis and Purification

The synthesis is best understood as a two-part process: the initial acid-mediated hydrolysis to yield crude PTCDA, followed by an essential purification step involving alkaline dissolution and acidic reprecipitation. This self-validating system ensures the removal of unreacted starting material and other acid-insoluble impurities.

Part A: Acid Hydrolysis of PTCDI

-

Reaction Setup: In a suitable reaction vessel equipped with mechanical stirring and a temperature controller, 200 g of Perylene-3,4,9,10-tetracarboxylic acid diimide is slowly added to 700-800 g of concentrated (95%) sulfuric acid at room temperature.[7][8] The addition should be performed cautiously due to the exothermic nature of the mixing.

-

Heating: The temperature of the mixture is gradually increased to 220°C.[7][8] This high temperature is critical to provide the activation energy needed to cleave the robust imide rings.

-

Reaction: The mixture is maintained at 220°C for approximately 2 hours with continuous stirring.[7][8]

-

Cooling and Precipitation: The reaction is then allowed to cool slowly to room temperature. As the temperature decreases, the solubility of the product in sulfuric acid drops, leading to the precipitation of a large amount of solid, crude PTCDA.[7][8]

-

Isolation: The precipitate is isolated by filtration. The filter cake is washed first with a smaller volume of 80% sulfuric acid and then extensively with water until the washings are neutral to pH paper.[8]

-

Drying: The crude product is dried at 80°C to yield crude PTCDA.[8]

Part B: Purification via Alkaline Treatment

The crude product from Part A is purified by leveraging the acidic nature of the carboxylic acid groups, which allows it to be selectively dissolved in a basic solution.

-

Dissolution: The entire batch of crude PTCDA (approx. 170-175 g) is added to a large volume (e.g., 6 liters) of an aqueous solution containing 140 g of potassium hydroxide (85% purity).[7][8] The mixture is stirred under an inert atmosphere (nitrogen) and protected from light.[7][8]

-

Heating: The solution is heated to 80-90°C and stirred for 60-90 minutes.[7][8] This process converts the insoluble PTCDA into its highly water-soluble tetrapotassium salt, leaving behind insoluble impurities.

-

Filtration: After cooling to room temperature, any solid residue is removed by filtration.[8]

-

Reprecipitation: The clear, deep-colored filtrate is treated with a strong acid, such as hydrochloric acid, until it becomes strongly acidic.[7] This protonates the carboxylate salt, causing the purified perylenetetracarboxylic acid to precipitate out of the solution.

-

Final Isolation: The purified precipitate is collected by filtration, washed with water until neutral, and dried to yield high-purity PTCDA.[7][9]

Synthesis and Purification Workflow

Caption: Workflow for PTCDA Synthesis and Purification.

Quantitative Data Summary

| Parameter | Value | Source |

| Starting Material | 200 g PTCDI (89.4% purity) | [8] |

| Sulfuric Acid (95%) | 800 g | [8] |

| Crude PTCDA Yield | 171.6 - 175 g | [7][8] |

| Potassium Hydroxide (85%) | 140 g | [7][8] |

| Final Yield | ~175 g (Example) | [7] |

Alternative Synthetic Pathways

While hydrolysis of PTCDI is dominant, other routes exist, typically starting from more fundamental building blocks.

Oxidation of Acenaphthene

This route involves the multi-step oxidation of acenaphthene. The process is complex and can yield multiple products, but the conceptual pathway involves:

-

Initial Oxidation: Acenaphthene is oxidized to acenaphthenequinone.[10]

-

Ring Opening: Further oxidation cleaves the five-membered ring to form 1,8-naphthalic anhydride.[10][11]

-

Dimerization & Cyclization: The naphthalic anhydride derivatives can then undergo a copper-catalyzed Ullmann-type condensation followed by cyclization to form the perylene core.[12][13][14][15]

This method is less direct but illustrates the construction of the perylene skeleton from simpler naphthalene precursors.

Caption: Conceptual Pathway from Acenaphthene to PTCDA.

Advanced Purification for Electronic-Grade PTCDA

For applications in organic electronics, PTCDA must be purified to a very high degree (>98%), as impurities can act as charge traps and degrade device performance.

-

Temperature Gradient Sublimation: This is the gold standard for purifying organic semiconductors.[16][17] The crude PTCDA is heated under high vacuum, causing it to sublime. The vapor travels along a temperature gradient in a tube, and the pure PTCDA deposits in a cooler zone, while less volatile impurities remain in the hot zone and more volatile impurities are pumped away. This method effectively separates molecules based on their sublimation temperature, yielding exceptionally pure crystalline material.

Essential Characterization Techniques

Validating the synthesis and purity of PTCDA requires a multi-faceted analytical approach.

| Technique | Purpose | Key Findings | Source |

| FT-IR Spectroscopy | Functional Group Analysis | Confirms the presence of characteristic C=O stretching peaks for the anhydride groups.[18] | [18] |

| UV-Visible Spectroscopy | Electronic Transitions | Shows broad absorption in the visible spectrum (approx. 425-600 nm), indicative of the large π-conjugated system.[3] | [3] |

| X-Ray Diffraction (XRD) | Crystalline Structure | Identifies the bulk crystal phase of the powder (e.g., α and β polymorphs).[19] | [19] |

| Scanning Tunneling Microscopy (STM) | Surface Morphology | Provides molecular-resolution images of PTCDA thin films, revealing packing arrangements like the characteristic "herringbone" structure.[4][20] | [4][20] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Determines surface stoichiometry and confirms the absence of elemental impurities.[21] | [21] |

| Low-Energy Electron Diffraction (LEED) | Surface Crystallography | Characterizes the long-range order and commensurability of PTCDA monolayers on single-crystal substrates.[20][21] | [20][21] |

Safety Considerations

The described synthesis involves hazardous materials that require strict safety protocols.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Potassium Hydroxide: Caustic and corrosive. Can cause severe skin and eye damage. Handle with gloves and safety glasses.

-

High Temperatures: The reaction is conducted at 220°C, posing a significant burn risk. Ensure the reaction vessel is properly secured and heated with a controlled apparatus (e.g., heating mantle with a thermocouple).

Conclusion

The synthesis of Perylene-3,4,9,10-tetracarboxylic dianhydride is a well-established process, with the hydrolysis of PTCDI representing the most viable route for large-scale production. The key to obtaining high-quality material lies not just in the initial reaction but in the meticulous, multi-step purification process designed to remove unreacted precursors and side products. For the highest purity demanded by the electronics industry, vacuum sublimation is indispensable. The suite of available characterization techniques allows for robust validation of the final product, ensuring its suitability for advanced applications in materials science, from high-performance pigments to the frontiers of organic electronics.

References

-

Ordered Ultrathin Films of Perylenetetracarboxylic Dianhydride (PTCDA) and Dimethylperylenebis(dicarboximide) (Me-PTCDI) on Cu(100): Characterization of Structure and Surface Stoichiometry by LEED, TDMS, and XPS. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

- EP0205980B1 - Process for the preparation of perylene-3,4,9,10-tetracarboxylic-acid dianhydride - Google Patents. Google Patents.

-

Retrosynthesis of perylene. Route: (I) intramolecular condensation of quinone derivatives. ResearchGate. Available at: [Link]

-

Probing the Structure and Chemistry of Perylenetetracarboxylic Dianhydride on Graphene Before and After Atomic Layer Deposition of Alumina - PMC - NIH. National Institutes of Health. Available at: [Link]

-

A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride. RSC Advances (RSC Publishing). Available at: [Link]

-

Structural and Electronic Properties of PTCDA Thin Films on Epitaxial Graphene. ACS Nano. Available at: [Link]

- US3775434A - Process for preparing a 3,4,9,10-perylene-tetracarboxylic acid dianhydride pigment - Google Patents. Google Patents.

-

X-ray diffraction patterns of a PTCDA powder and its α- and β-phase... ResearchGate. Available at: [Link]

-

Self-Assembled 3,4,9,10-Perylenetetracarboxylic Acid Dianhydride is a Molecular Graphite. ChemRxiv. Available at: [Link]

-

Perylenetetracarboxylic dianhydride - Wikipedia. Wikipedia. Available at: [Link]

-

synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. Middle East Technical University. Available at: [Link]

-

A Review on this compound Diimide Molecules. SciSpace. Available at: [Link]

-

Morphology Tuning for Hard Carbon Nanomaterials by Manipulation of PTCDA Volatilization in the Chemical Vapor Deposition Process. ACS Omega. Available at: [Link]

-

Flexible Backbone Effects on the Redox Properties of Perylene Diimide-Based Polymers. ChemRxiv. Available at: [Link]

-

A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride. RSC Publishing. Available at: [Link]

-

Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

-

Supramolecular Perylene Diimides for Photocatalytic Hydrogen Production. MDPI. Available at: [Link]

-

Preparation and crystallographic characterization of crystalline modifications of 3,4:9,10-perylenetetracarboxylic dianhydride at room temperature. ResearchGate. Available at: [Link]

-

Perylene dianhydride hydrogels obtained from accessible perylene diamic acid salts by a versatile protonation–hydrolysis mechanism - PMC - NIH. National Institutes of Health. Available at: [Link]

-

The synthesis and characterization of PTCDA-Co(II), and PTCDA-La(III) fluorescent MOFs. ScienceDirect. Available at: [Link]

-

tetracarboxylic dianhydride ptcda: Topics by Science.gov. Science.gov. Available at: [Link]

-

Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion batteries. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Catalytic Oxidation of Acenaphthene and Its Derivatives in Acetic Acid. ResearchGate. Available at: [Link]

-

Ullmann reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Immobilization of Perylenetetracarboxylic Dianhydride on Al 2 O 3 for Efficiently Photocatalytic Sulfide Oxidation. MDPI. Available at: [Link]

-

Visible-Light-Assisted Photoelectrochemical Water Oxidation by Thin Films of a Phosphonate-Functionalized Perylene Diimide Plus CoOx Cocatalyst. ACS Applied Materials & Interfaces. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. MDPI. Available at: [Link]

-

Gas- and particle-phase products from the photooxidation of acenaphthene and acenaphthylene by OH radicals. CORA. Available at: [Link]

-

Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

-

Highly ordered thin films of this compound dianhydride (PTCDA) on Ag(1 0 0). ResearchGate. Available at: [Link]

Sources

- 1. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Probing the Structure and Chemistry of Perylenetetracarboxylic Dianhydride on Graphene Before and After Atomic Layer Deposition of Alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 3,4,9,10-Perylenetetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]

- 8. EP0205980B1 - Process for the preparation of perylene-3,4,9,10-tetracarboxylic-acid dianhydride - Google Patents [patents.google.com]

- 9. US3775434A - Process for preparing a 3,4,9,10-perylene-tetracarboxylic acid dianhydride pigment - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 16. 3,4,9,10-Perylenetetracarboxylic Dianhydride | 128-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. The synthesis and characterization of PTCDA-Co(II), and PTCDA-La(III) fluorescent MOFs | CoLab [colab.ws]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrochemical Properties of Perylene-3,4,9,10-tetracarboxylic Acid (PTCA)

Abstract

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) and its derivatives represent a class of highly conjugated organic molecules with significant potential in organic electronics, energy storage, and sensing. Their utility is fundamentally governed by the electrochemical behavior of the perylene core, which facilitates reversible electron transfer. This technical guide provides a comprehensive overview of the core electrochemical properties of PTCA, focusing on the underlying principles, authoritative methodologies for characterization, and the interpretation of experimental data. We delve into the causality behind experimental design, offering field-proven protocols for cyclic voltammetry and data analysis to empower researchers in their exploration of this versatile molecule.

Introduction: The Perylene Core as an Electrochemical Scaffold

This compound (PTCA) is a planar, aromatic molecule characterized by an extended π-conjugated system. This electron-rich core makes it an excellent candidate for reversible redox processes. While many applications utilize its more soluble derivatives, such as perylene diimides (PDIs), understanding the fundamental electrochemical properties of the parent acid is crucial for tuning its electronic characteristics for specific applications.[1] The four carboxylic acid groups appended to the core not only influence solubility, particularly in aqueous media, but also introduce a significant pH-dependence to its redox behavior, a key feature that can be exploited in sensing and biological applications.

Fundamental Electrochemical Behavior of PTCA

The electrochemistry of PTCA is dominated by the perylene core's ability to accept electrons. This process typically occurs in two discrete, reversible one-electron steps.

2.1. The Two-Step Reduction Mechanism

The extended π-system of the perylene core can readily stabilize additional electrons. The reduction mechanism proceeds through the formation of a radical anion (PTCA•⁻) followed by a second reduction to form a dianion (PTCA²⁻).[2]

-

First Reduction: PTCA + e⁻ ⇌ PTCA•⁻

-

Second Reduction: PTCA•⁻ + e⁻ ⇌ PTCA²⁻

These two reduction events are observable as two distinct redox couples in a cyclic voltammogram. The potential at which these transfers occur is a critical parameter, indicating the molecule's electron affinity.

2.2. The Critical Role of pH: Proton-Coupled Electron Transfer (PCET)

Unlike PDI derivatives where the imide groups are relatively inert, the four carboxylic acid groups of PTCA are ionizable. The protonation state of these groups has a profound impact on the molecule's electron density and, consequently, its redox potentials.

In aqueous solutions, the reduction of PTCA is coupled to the protonation/deprotonation of the carboxylate groups. This phenomenon, known as Proton-Coupled Electron Transfer (PCET), means that the measured redox potential will be highly dependent on the pH of the electrolyte.[3] As the pH of the solution increases, the carboxylic acid groups deprotonate, lending more negative charge to the molecule. This increased electron density makes the molecule harder to reduce, causing a negative shift in the reduction potentials.[4] Understanding and controlling the pH is therefore paramount when studying PTCA in aqueous environments. Phosphate buffer systems are commonly employed for such studies due to their multiple pKa values, allowing for stable pH control over a wide range.[5]

Methodologies for Electrochemical Characterization

A thorough electrochemical investigation of PTCA requires precise and reproducible methodologies. The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

3.1. Core Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for probing the redox behavior of a molecule.[6] It involves scanning the potential of an electrode linearly with time and measuring the resulting current.

Detailed Experimental Protocol for Cyclic Voltammetry of PTCA

Objective: To determine the reduction potentials of PTCA and assess the reversibility of its electron transfer processes.

A. Materials & Equipment:

-

Potentiostat: A device capable of performing cyclic voltammetry.[7]

-

Electrochemical Cell: A three-electrode cell.[8]

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, saturated KCl).

-

Counter Electrode (CE): Platinum wire or graphite rod.

-

Analyte Solution: A solution of PTCA (e.g., 1 mM) in a suitable electrolyte. For aqueous studies, prepare in a phosphate buffer (e.g., 0.1 M, pH 7.0).[9] PTCA solubility is low in acidic solutions but increases significantly in basic water.[10]

-

Supporting Electrolyte: 0.1 M Potassium Chloride (KCl) or Sodium Sulfate (Na₂SO₄) for aqueous solutions. For non-aqueous studies, 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a solvent like Dimethylformamide (DMF) is common.[2]

-

Polishing Materials: Alumina slurries (e.g., 0.3 µm and 0.05 µm) and polishing pads.

-

Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.

B. Experimental Workflow:

C. Step-by-Step Procedure:

-

WE Preparation (Causality: A clean, smooth electrode surface is essential for reproducible electron transfer kinetics):

-

Polish the working electrode surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 3 minutes.

-

Rinse thoroughly with deionized water and sonicate in both water and ethanol for 5 minutes each to remove polishing residues.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare the electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Dissolve PTCA to the desired concentration (e.g., 1 mM). Gentle heating or addition of a base (like NaOH) may be required to dissolve PTCA in aqueous media.

-

-

Deoxygenation (Causality: Dissolved oxygen is electroactive and its reduction signal can interfere with the analyte's signal):

-

Place the analyte solution in the electrochemical cell and purge with N₂ or Ar gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Cell Assembly:

-

Carefully assemble the three electrodes in the cell, ensuring the reference electrode tip is close to the working electrode surface.

-

-

OCP Measurement:

-

Measure the Open Circuit Potential (OCP) until a stable value is reached (drift < 1 mV/s). This ensures the system is at equilibrium before perturbation.

-

-

CV Scan:

-

Set the potentiostat parameters. Start potential should be near the OCP. The potential window should be wide enough to capture the reduction peaks of PTCA (e.g., scan from +0.2 V to -1.2 V vs. Ag/AgCl).

-

Begin with a moderate scan rate, such as 100 mV/s.

-

Run several cycles until the voltammogram is stable and reproducible.

-

3.2. Data Interpretation & Deriving Key Parameters

The resulting cyclic voltammogram provides a wealth of information.

-

Peak Potentials (Epc, Epa): The cathodic (reduction) and anodic (oxidation) peak potentials.

-

Formal Potential (E½): For a reversible system, this is the midpoint of the peak potentials (E½ = (Epa + Epc) / 2) and is a good approximation of the standard redox potential.

-

Peak Separation (ΔEp): ΔEp = Epa - Epc. For a reversible, one-electron process, ΔEp is theoretically ~57 mV. A larger separation indicates quasi-reversible or irreversible kinetics.

-

Peak Currents (Ipc, Ipa): The magnitude of the current at the peak. For a reversible system, the ratio Ipa / Ipc should be equal to 1.

3.3. Determining Electron Transfer Kinetics and Diffusion Coefficient

By varying the scan rate (ν), one can probe the kinetics of the system.

-

Diffusion Coefficient (D): For a diffusion-controlled process, the peak current (Ip) is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation . By plotting Ip vs. ν¹/², the diffusion coefficient can be calculated from the slope.

-

Electron Transfer Rate Constant (k⁰): The heterogeneous electron transfer rate constant can be estimated from the peak separation (ΔEp) at various scan rates using methods such as the Nicholson method . A larger ΔEp at faster scan rates is indicative of slower electron transfer kinetics.

Quantitative Data Summary

The following table should be used to record and compare experimental data obtained for PTCA under various conditions. As literature values for PTCA itself are scarce, this serves as a template for researchers to populate with their own findings.

| Parameter | Condition 1: [Specify] | Condition 2: [Specify] | Significance |

| Epc1 (V vs. Ag/AgCl) | Record Value | Record Value | Potential of first reduction (PTCA → PTCA•⁻) |

| Epa1 (V vs. Ag/AgCl) | Record Value | Record Value | Potential of first re-oxidation (PTCA•⁻ → PTCA) |

| E½₁ (V) | Calculate | Calculate | Formal potential of the first redox couple |

| ΔEp₁ (mV) | Calculate | Calculate | Indicates kinetics of the first electron transfer |

| Ipa₁/Ipc₁ | Calculate | Calculate | Indicates chemical reversibility of the first couple |

| Epc₂ (V vs. Ag/AgCl) | Record Value | Record Value | Potential of second reduction (PTCA•⁻ → PTCA²⁻) |

| Epa₂ (V vs. Ag/AgCl) | Record Value | Record Value | Potential of second re-oxidation (PTCA²⁻ → PTCA•⁻) |

| E½₂ (V) | Calculate | Calculate | Formal potential of the second redox couple |

| ΔEp₂ (mV) | Calculate | Calculate | Indicates kinetics of the second electron transfer |

| Ipa₂/Ipc₂ | Calculate | Calculate | Indicates chemical reversibility of the second couple |

Applications Driven by PTCA's Electrochemical Properties

The unique electrochemical characteristics of the perylene core have led to the extensive use of its derivatives in various fields.

-

Energy Storage: The ability to reversibly accept two electrons makes perylene derivatives, including metal-complexed PTCA, promising organic cathode materials for rechargeable lithium-ion and sodium-ion batteries.[11] The redox potentials directly determine the operating voltage of the battery.

-

Sensors: The pH-dependent redox potentials of PTCA make it a candidate for electrochemical pH sensing. Furthermore, PTCA-based composite films have been developed for gas sensing applications.[12]

-

Electrochromics & Photoelectrochemistry: The distinct colors of the neutral, radical anion, and dianion species allow for applications in electrochromic devices, where an applied potential changes the material's color.[8] Additionally, PTCA derivatives are used as photoanodes for visible-light-assisted water oxidation.[10]

Conclusion

This compound is a foundational molecule in organic electronics with rich and tunable electrochemical properties. Its behavior is defined by the two-step, reversible reduction of its aromatic core, a process that is significantly modulated by the pH-sensitive carboxylic acid groups in aqueous environments. By employing rigorous, well-controlled electrochemical techniques such as cyclic voltammetry, researchers can accurately characterize its redox potentials, electron transfer kinetics, and diffusion characteristics. This guide provides the fundamental principles and actionable protocols necessary to unlock the full potential of PTCA, enabling the rational design of next-generation materials for energy, sensing, and beyond.

References

[8] Kim, S., Ko, H. C., Moon, B., & Lee, H. (2006). Formation of a perylenetetracarboxylic diimide network film by post electrochemical treatment. Langmuir, 22(22), 9431-9435. [7] Kim, J., Shirke, Y. M., et al. (n.d.). Flexible Backbone Effects on the Redox Properties of Perylene Diimide-Based Polymers. ChemRxiv. [10] Sherman, B. D., et al. (2014). Visible-Light-Assisted Photoelectrochemical Water Oxidation by Thin Films of a Phosphonate-Functionalized Perylene Diimide Plus CoOx Cocatalyst. ACS Applied Materials & Interfaces. [4] Conroy, C. W., & Thorp, H. H. (1978). Oxidation-reduction potential measurements of cytochrome c peroxidase and pH dependent spectral transitions in the ferrous enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure, 537(1), 62-9. [13] Parente, M. C., et al. (2019). Effect of pH on the thermostability and redox properties of cytochrome c552 from Wolinella succinogenes. Frontiers in Chemistry. [14] Marken, F., Hayman, C. M., & Page, P. C. B. (2002). Phosphate and arsenate electro-insertion processes into a N,N,N ',N'-tetraoctylphenylenediamine redox liquid. Electrochemistry Communications, 4(5), 462-467. [3] Krishtalik, L. I. (2003). pH-dependent redox potential: how to use it correctly in the activation energy analysis. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1604(1), 13-21. [15] Kollender, J. P., et al. (2020). Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. MDPI. [16] George, P. M., et al. (2020). Electrochemical and biological characterization of thin-film platinum-iridium alloy electrode coatings: a chronic in vivo study. Journal of Neural Engineering. [17] Krishtalik, L. I. (2003). pH-dependent redox potential: How to use it correctly in the activation energy analysis. ResearchGate. [12] Zhang, Y., et al. (2023). Flexible Perylene Tetracarboxylic Diimide–Poly(3,4−Ethylenedioxythiophene) (PTCDIs@PEDOT) Films with Interpenetrating P−N Heterojunction and Their Gas Sensing Use. MDPI. [18] Ladomenou, K., et al. (2023). Accurate quantification of the stability of the perylene-tetracarboxylic dianhydride on Au(111) molecule–surface interface. PubMed Central. [19] de Souza, A. C. C., et al. (2023). Biochemical and electrochemical characterization of biofilms formed on everolimus-eluting coronary stents. Enzyme and Microbial Technology. [20] Young, M. N., et al. (2014). Buffer pKa and Transport Govern the Concentration Overpotential in Electrochemical Oxygen Reduction at Neutral pH. ChemElectroChem. [21] Hayes, E. T., et al. (2005). pH-dependent expression of periplasmic proteins and amino acid catabolism in Escherichia coli. Journal of Bacteriology. [11] Wang, C., et al. (2021). Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion batteries. Dalton Transactions. [1] Huang, C., Barlow, S., & Marder, S. R. (2011). This compound diimides: synthesis, physical properties, and use in organic electronics. The Journal of Organic Chemistry, 76(8), 2386-2407. [22] Donkers, M. C., et al. (2016). Synthesis of this compound Derivatives Bearing Four Different Substituents at the Perylene Core. Organic Letters. [23] Tong, J., et al. (n.d.). SUPPLEMENTARY INFORMATION. Caltech Authors. [24] Wang, J., et al. (2018). Fabrication of a Perylene Tetracarboxylic Diimide-Graphitic Carbon Nitride Heterojunction Photocatalyst for Efficient Degradation of Aqueous Organic Pollutants. ACS Applied Materials & Interfaces. [25] Welle, E. J., et al. (2021). Electrochemical Testing of a New Polyimide Thin Film Electrode for Stimulation, Recording, and Monitoring of Brain Activity. MDPI. [2] C.B.Ü. Fen Bil. Dergi., Cilt 13, Sayı 2, s 379-386 CBU J. of Sci., Volume 13, Issue 2, p 379-386. (n.d.). A Review on this compound Diimide Molecules. SciSpace. Hasan, M. M., & Jeon, S. (2021). Understanding PFOS Adsorption on a Pt Electrode for Electrochemical Sensing Applications. ChemRxiv. [5] ResearchGate. (2016). Could someone please tell me why phosphate buffers are commonly used in cyclic voltammetry?. [9] ResearchGate. (n.d.). Buffer pKa and Transport Govern the Concentration Overpotential in Electrochemical Oxygen Reduction at Neutral pH. [6] Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry. Retrieved from [Link]

Sources

- 1. This compound diimides: synthesis, physical properties, and use in organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pH-dependent redox potential: how to use it correctly in the activation energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation-reduction potential measurements of cytochrome c peroxidase and pH dependent spectral transitions in the ferrous enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Formation of a perylenetetracarboxylic diimide network film by post electrochemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. open.metu.edu.tr [open.metu.edu.tr]

- 12. Frontiers | Effect of pH on the thermostability and redox properties of cytochrome c552 from Wolinella succinogenes [frontiersin.org]

- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Electrochemical and biological characterization of thin-film platinum-iridium alloy electrode coatings: a chronic in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Accurate quantification of the stability of the perylene-tetracarboxylic dianhydride on Au(111) molecule–surface interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical and electrochemical characterization of biofilms formed on everolimus-eluting coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mnyoung.com [mnyoung.com]

- 20. pH-dependent expression of periplasmic proteins and amino acid catabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of this compound Derivatives Bearing Four Different Substituents at the Perylene Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 23. Fabrication of a Perylene Tetracarboxylic Diimide-Graphitic Carbon Nitride Heterojunction Photocatalyst for Efficient Degradation of Aqueous Organic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Crystal structure of perylene-3,4,9,10-tetracarboxylic acid

An In-depth Technical Guide on the Crystal Structure of Perylene-3,4,9,10-tetracarboxylic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction: The Structural Nuances of a Versatile Molecular Building Block

This compound (PTCA) stands as a pivotal precursor in the synthesis of high-performance perylene-based materials, which are integral to the advancement of organic electronics, pigment chemistry, and supramolecular assembly. While the nominal structure is the tetracarboxylic acid, the inherent chemical properties of this molecule introduce a layer of complexity to its solid-state characterization. Under conditions typically used for crystal growth, PTCA readily undergoes intramolecular dehydration to form the more thermodynamically stable Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).

This technical guide addresses this crucial reality. While direct, comprehensive crystallographic data on the free tetracarboxylic acid form is scarce in the literature, an in-depth understanding of the crystal structure of its dianhydride derivative is paramount for any researcher in the field. The structure and packing of PTCDA are what ultimately dictate the material properties for most practical applications. Therefore, this guide will focus primarily on the well-documented crystal structures of PTCDA, while also touching upon the structural characteristics of PTCA-derived salts, providing a holistic view for the scientific community.

Part 1: The Predominant Crystal Structures of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA)

The solid-state packing of PTCDA is not monolithic; it exhibits polymorphism, meaning it can exist in more than one crystal structure. This polymorphism is critical as it directly influences the electronic and optical properties of the material, such as charge carrier mobility and light absorption. The two most extensively studied polymorphs are the alpha (α) and beta (β) forms.

The fundamental distinction between these polymorphs lies in the arrangement of the planar PTCDA molecules within the crystal lattice. Both structures are characterized by a "herringbone" packing motif, a common arrangement for planar aromatic molecules. However, the degree of intermolecular overlap and the specific stacking distances vary significantly, leading to their distinct properties.

Molecular and Crystal Packing Diagram

To visualize the fundamental unit and its assembly, the following diagrams illustrate the molecular structure of PTCDA and a simplified representation of its characteristic herringbone packing.

Caption: Molecular structure of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).

Caption: Simplified 2D view of the herringbone packing motif common in PTCDA polymorphs.

Crystallographic Data for α- and β-PTCDA

The structural parameters for the two primary polymorphs of PTCDA have been determined with high precision using X-ray diffraction (XRD). These parameters are crucial for computational modeling and for understanding the structure-property relationships in thin films and single crystals.

| Parameter | α-PTCDA | β-PTCDA |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 3.74 | 11.96 |

| b (Å) | 11.96 | 3.84 |

| c (Å) | 17.34 | 17.4 |

| β (deg) | 98.8° | 100.6° |

| Molecules/Unit Cell (Z) | 2 | 2 |

| Interplanar Spacing (Å) | ~3.37 | ~3.41 |

| Reference |

Expert Insights: The key differentiator, the interplanar spacing between the stacked perylene cores, is slightly smaller in the α-polymorph. While seemingly minor, this difference has profound implications for π-orbital overlap between adjacent molecules. Greater overlap, as seen in the α-form, is often correlated with enhanced charge transport properties, a critical parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The β-polymorph, however, is often considered the more thermodynamically stable form.

Part 2: Experimental Determination of Crystal Structure

The gold standard for determining the crystal structure of molecular solids like PTCDA is single-crystal X-ray diffraction. However, growing sufficiently large and high-quality single crystals can be challenging. For thin-film applications, techniques like Grazing-Incidence X-ray Diffraction (GIXD) are indispensable for determining the molecular orientation and packing in the film, which often differs from the bulk crystal structure.

Protocol: Crystal Growth of PTCDA via Physical Vapor Transport